Enhanced FLT3 Kinase Inhibition Potency Compared to Non-Brominated Parent Scaffold Derivatives
Derivatives synthesized from the 3-phenyl-1H-pyrazol-5-amine scaffold containing halogenation, particularly at the 4-position, exhibit significantly enhanced inhibitory activity against FLT3 kinase compared to non-halogenated analogs [1]. In a study of 3-phenyl-1H-5-pyrazolylamine-based inhibitors, bromine-containing compounds demonstrated superior growth inhibition of FLT3-mutated MOLM-13 cells, with some showing better potency than the established clinical FLT3 inhibitors sorafenib and ABT-869 [1]. The presence of the bromine atom is crucial for achieving low nanomolar IC50 values in both wild-type and mutant FLT3 enzymatic assays.
| Evidence Dimension | FLT3 kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | Brominated derivatives of 3-phenyl-1H-5-pyrazolylamine exhibit IC50 values in the low nanomolar range |
| Comparator Or Baseline | Non-halogenated analogs: significantly higher IC50 values; Sorafenib: IC50 ~nM; ABT-869: IC50 ~nM |
| Quantified Difference | Brominated derivatives show comparable or superior potency to sorafenib and ABT-869 in wt-FLT3 and FLT3-ITD inhibition |
| Conditions | In vitro kinase assay and cell-based assays using MOLM-13 and MV4;11 cells |
Why This Matters
This evidence supports prioritizing 4-bromo-3-phenyl-1H-pyrazol-5-amine over its non-halogenated analogs as a starting material for synthesizing potent FLT3 inhibitors, a key target in AML research.
- [1] Hsu, J. T.-A., et al. (2012). 3-Phenyl-1H-5-pyrazolylamine-based derivatives as potent and efficacious inhibitors of FMS-like tyrosine kinase-3 (FLT3). Bioorganic & Medicinal Chemistry Letters, 22(14), 4654-4659. View Source
